molecular formula C12H14O2S2 B1624535 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 33868-76-7

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B1624535
CAS No.: 33868-76-7
M. Wt: 254.4 g/mol
InChI Key: VQUUGQMOOHOVHS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids where two aromatic rings are joined by a three-carbon chain. This compound is characterized by the presence of a methoxy group on the phenyl ring and two methylsulfanyl groups on the propenone chain. Chalcones are known for their wide range of pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory activities .

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis in cancer cells by modulating signaling pathways such as the STAT3 pathway .

Comparison with Similar Compounds

Similar compounds to 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one include:

The uniqueness of this compound lies in its dual methylsulfanyl groups, which contribute to its specific chemical reactivity and biological activities .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S2/c1-14-10-6-4-9(5-7-10)11(13)8-12(15-2)16-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUUGQMOOHOVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443483
Record name 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33868-76-7
Record name 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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